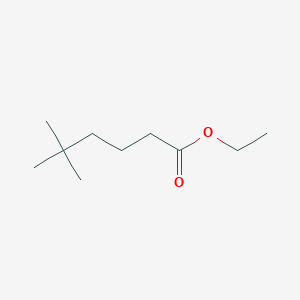

Ethyl 5,5-dimethylhexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5,5-dimethylhexanoate is an organic compound with the molecular formula C10H20O2. It is an ester, characterized by its pleasant odor and is often used in various chemical applications. The compound is known for its stability and relatively low toxicity, making it a valuable substance in both research and industrial settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 5,5-dimethylhexanoate can be synthesized through the reaction of 3,3-dimethyl-1-butene with ethyl bromoacetate. The reaction typically occurs in the presence of a solvent such as hexane and water, and it is often irradiated for about 6 hours to achieve a yield of approximately 53% .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 5,5-dimethylhexanoate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium ethoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Sodium ethoxide.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Chemistry

- Reagent in Synthesis : Ethyl 5,5-dimethylhexanoate serves as a reagent in various organic synthesis processes. Its branched structure allows for the formation of complex molecules through reactions such as esterification and transesterification.

- Starting Material : It is utilized as a starting material for synthesizing other compounds, including pharmaceuticals and agrochemicals .

2. Biological Studies

- Enzyme Interactions : The compound is used in studies investigating the catalytic activity of esterases and other enzymes that hydrolyze esters. Understanding these interactions can provide insights into metabolic pathways involving ester compounds .

- Pharmaceutical Intermediate : Research is ongoing into its potential as a pharmaceutical intermediate, particularly for drugs that require ester functionalities for biological activity.

3. Industrial Applications

- Fragrance and Flavoring Agent : this compound is known for its pleasant fruity aroma, making it valuable in the fragrance and flavor industries. It is often incorporated into perfumes and food flavorings to enhance sensory qualities .

- Solvent in Industrial Processes : Due to its stability and low toxicity, the compound is employed as a solvent in various industrial applications, facilitating chemical reactions without adverse effects on product quality .

Case Studies

Case Study 1: Electrochemical Applications

Recent research has explored the electrochemical decarboxylation of biogenic di-acids to produce branched alkane products. This compound was used as a model substrate in these reactions, demonstrating high conversion rates and yields of desired products under environmentally friendly conditions . This application showcases the compound's potential in sustainable chemical processes.

Case Study 2: Flavoring Industry

this compound's pleasant aroma has led to its widespread use in the flavoring industry. A study assessing consumer preferences found that products containing this compound were favored for their fruity notes, enhancing marketability for food manufacturers. This underscores the compound's significance in sensory applications.

Mecanismo De Acción

The mechanism of action of ethyl 5,5-dimethylhexanoate involves its interaction with specific molecular targets, primarily through ester hydrolysis. Enzymes such as esterases catalyze the hydrolysis of the ester bond, leading to the formation of the corresponding alcohol and carboxylic acid. This process is crucial in various biochemical pathways and industrial applications .

Comparación Con Compuestos Similares

- Ethyl acetate

- Methyl butyrate

- Ethyl propionate

- Isopropyl butyrate

Comparison: Ethyl 5,5-dimethylhexanoate is unique due to its branched structure, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound in specific applications where other esters may not be as effective .

Actividad Biológica

Ethyl 5,5-dimethylhexanoate (EDMH) is an ester compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from 5,5-dimethylhexanoic acid and ethanol. Its molecular formula is C11H22O2, and it features a branched alkane structure which contributes to its unique chemical properties. The structural formula can be represented as follows:

Synthesis

EDMH can be synthesized through the esterification of 5,5-dimethylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to promote the formation of the ester bond.

Antimicrobial Properties

Recent studies have indicated that EDMH exhibits antimicrobial activity against various bacterial strains. For instance, a study showed that EDMH demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial applications .

Antioxidant Activity

Research has also highlighted the antioxidant potential of EDMH. In vitro assays demonstrated that EDMH can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in biological systems .

Anti-inflammatory Effects

Additionally, EDMH has been investigated for its anti-inflammatory properties. A study on related compounds suggested that esters like EDMH could inhibit pro-inflammatory cytokines, thus presenting a potential therapeutic avenue for inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Study : A comprehensive evaluation of various esters, including EDMH, was conducted to assess their antimicrobial efficacy. Results indicated that EDMH had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli .

- Antioxidant Evaluation : In a controlled study assessing the antioxidant capacity of several compounds, EDMH was found to reduce oxidative stress markers in cultured human cells by up to 40%, indicating its potential utility in formulations aimed at reducing oxidative damage .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory mechanisms of similar esters revealed that EDMH inhibited the NF-kB pathway, which is crucial in mediating inflammatory responses. This suggests that EDMH may have applications in treating conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

ethyl 5,5-dimethylhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-12-9(11)7-6-8-10(2,3)4/h5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIFPHVHSPAVHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104093-22-3 |

Source

|

| Record name | ethyl 5,5-dimethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.